

# Application Notes and Protocols: Evaluating the Synergy of FPI-1523 with β-Lactam Antibiotics

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The increasing prevalence of antibiotic resistance, particularly to  $\beta$ -lactam antibiotics, necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where a non-antibiotic compound enhances the efficacy of an existing antibiotic. This document provides a detailed protocol for testing the synergistic activity of **FPI-1523**, a hypothetical compound, with various  $\beta$ -lactam antibiotics against clinically relevant bacterial strains.

**FPI-1523** is postulated to be a  $\beta$ -lactamase inhibitor or a molecule that otherwise sensitizes bacteria to  $\beta$ -lactam antibiotics.  $\beta$ -lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, act by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Resistance to  $\beta$ -lactams is often mediated by  $\beta$ -lactamase enzymes, which inactivate the antibiotic, or by alterations in the PBPs. This protocol outlines the in vitro and in vivo methodologies to quantify the synergistic potential of **FPI-1523** in combination with  $\beta$ -lactams.

# In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a standard method to assess the in vitro interaction between two antimicrobial agents.[1][2][3][4][5] It allows for the determination of the Fractional Inhibitory



Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism.

## **Experimental Protocol**

- Bacterial Strain Selection and Inoculum Preparation:
  - $\circ$  Select a panel of clinically relevant bacterial strains, including known  $\beta$ -lactam resistant and susceptible isolates.
  - Culture the selected strains overnight on appropriate agar plates.
  - Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a
    0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.[2]
  - Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10<sup>5</sup>
    CFU/mL in the assay wells.[2][4]
- Preparation of Antibiotic and FPI-1523 Solutions:
  - $\circ$  Prepare stock solutions of **FPI-1523** and the selected  $\beta$ -lactam antibiotics in a suitable solvent.
  - Perform serial twofold dilutions of each compound in a 96-well microtiter plate. **FPI-1523** is typically diluted along the y-axis, and the β-lactam is diluted along the x-axis.[2]
- Assay Setup:
  - Dispense the diluted compounds into the wells of the 96-well plate.
  - Inoculate each well with the prepared bacterial suspension.
  - Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with each compound alone to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.
- Incubation and Reading:



- Incubate the plates at 37°C for 18-24 hours.
- Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
- Data Analysis and FIC Index Calculation:
  - The FIC index is calculated for each well showing no growth using the following formula:
    FIC Index = FIC of FPI-1523 + FIC of β-lactam Where:
    - FIC of FPI-1523 = (MIC of FPI-1523 in combination) / (MIC of FPI-1523 alone)
    - FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
  - The  $\Sigma$ FIC is the lowest FIC index value obtained from all the wells. The interaction is interpreted as follows:[2][5][6]
    - Synergy: ΣFIC ≤ 0.5
    - Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
    - Antagonism: ΣFIC > 4.0

## **Data Presentation**

Table 1: Checkerboard Assay Results for **FPI-1523** in Combination with Meropenem against Pseudomonas aeruginosa



FPI-1523 (μg/mL)	Meropene m (µg/mL)	Growth (+/-)	FIC of FPI-1523	FIC of Meropene m	FIC Index	Interpreta tion
16 (MIC alone)	0	-	1	0	1	-
8	1	-	0.5	0.125	0.625	Additive
4	2	-	0.25	0.25	0.5	Synergy
2	4	-	0.125	0.5	0.625	Additive
0	8 (MIC alone)	-	0	1	1	-

# In Vitro Synergy Testing: Time-Kill Curve Assay

The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[6][7][8][9] This method is considered the gold standard for confirming synergistic interactions.[9]

## **Experimental Protocol**

- Inoculum Preparation:
  - Prepare a logarithmic phase bacterial culture with a starting inoculum of approximately 5 x
    10<sup>5</sup> CFU/mL in MHB.
- Assay Setup:
  - Prepare flasks containing MHB with the following conditions:
    - Growth control (no drug)
    - FPI-1523 alone (at sub-MIC concentrations, e.g., 0.25 x MIC)
    - β-lactam alone (at sub-MIC concentrations, e.g., 0.25 x MIC)
    - **FPI-1523** and β-lactam in combination (at the same sub-MIC concentrations)



- · Incubation and Sampling:
  - Incubate the flasks at 37°C with shaking.
  - At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each flask.
- Bacterial Viable Count:
  - Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.
  - Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis:
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - Synergy is defined as a ≥ 2-log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at a specific time point.[9]

## **Data Presentation**

Table 2: Time-Kill Curve Data for **FPI-1523** and Cefepime against Klebsiella pneumoniae

Time (hours)	Log₁₀ CFU/mL (Control)	Log <sub>10</sub> CFU/mL (FPI-1523)	Log <sub>10</sub> CFU/mL (Cefepime)	Log <sub>10</sub> CFU/mL (Combination)
0	5.7	5.7	5.7	5.7
2	6.5	6.4	6.2	5.1
4	7.8	7.6	7.1	4.3
6	8.9	8.7	7.9	3.5
8	9.2	9.0	8.5	2.8
24	9.5	9.3	8.9	<2 (Bactericidal)



# In Vivo Synergy Testing: Murine Infection Model

In vivo models are crucial for validating the therapeutic potential of a synergistic combination observed in vitro.[10][11] A murine sepsis or thigh infection model is commonly used for this purpose.

## **Experimental Protocol**

- Animal Model:
  - Use immunocompetent or neutropenic mice, depending on the research question.
  - Induce infection via intraperitoneal injection (sepsis model) or intramuscular injection into the thigh (thigh infection model) with a lethal or sublethal dose of the test organism.[10]
- Treatment Groups:
  - Establish multiple treatment groups, including:
    - Vehicle control (e.g., saline)
    - FPI-1523 alone
    - β-lactam alone
    - **FPI-1523** and β-lactam in combination
- Drug Administration and Monitoring:
  - Administer the treatments at specified time points post-infection (e.g., 1 and 6 hours).
  - Monitor the animals for signs of illness and survival over a defined period (e.g., 7 days).
- Assessment of Efficacy:
  - For survival studies, record the number of surviving animals in each group.
  - For bacterial burden studies, euthanize a subset of animals at specific time points, and homogenize the infected tissue (e.g., spleen, liver, or thigh muscle) to determine the



bacterial load (CFU/gram of tissue).

#### Data Analysis:

- Compare the survival rates between the treatment groups using statistical methods such as the log-rank test.
- Compare the bacterial burden between the groups using appropriate statistical tests (e.g., t-test or ANOVA).
- A significant increase in survival or a significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo synergy.

### **Data Presentation**

Table 3: In Vivo Efficacy of **FPI-1523** and Piperacillin-Tazobactam in a Murine Sepsis Model with MRSA

Treatment Group	Dose (mg/kg)	Survival Rate (%)	Mean Bacterial Load (Log10 CFU/spleen)
Vehicle Control	-	0	8.5
FPI-1523	20	10	8.2
Piperacillin- Tazobactam	50	30	6.1
FPI-1523 + Piperacillin- Tazobactam	20 + 50	80	3.2

## **Visualizations**

Hypothetical Signaling Pathway of  $\beta$ -Lactam Resistance and FPI-1523 Intervention



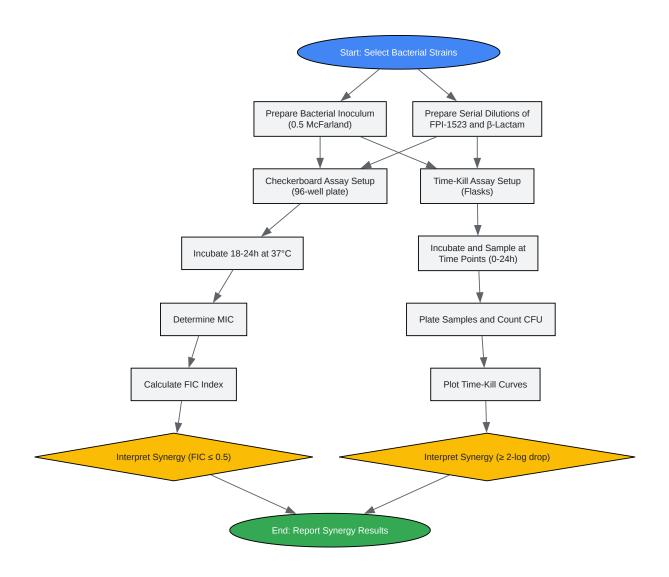


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Caption: Hypothetical mechanism of **FPI-1523** synergy with  $\beta$ -lactams.

# **Experimental Workflow for In Vitro Synergy Testing**



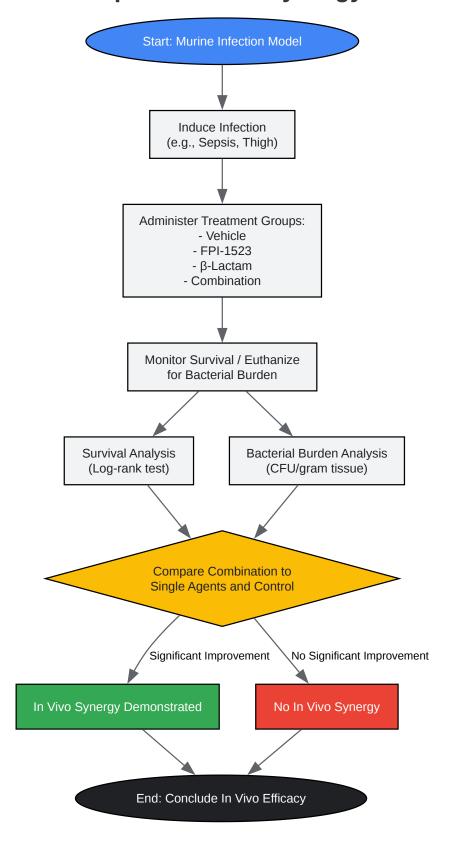


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Caption: Workflow for in vitro synergy testing of **FPI-1523** and  $\beta$ -lactams.



## **Logical Relationship for In Vivo Synergy Assessment**



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Caption: Logical workflow for assessing in vivo synergy.

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